molecular formula C25H37NO4 B160258 (s)-Salmeterol CAS No. 135271-48-6

(s)-Salmeterol

Número de catálogo: B160258
Número CAS: 135271-48-6
Peso molecular: 415.6 g/mol
Clave InChI: GIIZNNXWQWCKIB-RUZDIDTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-salmeterol is 2-(Hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol in which the stereocentre has S configuration. It is an enantiomer of a (R)-salmeterol.

Aplicaciones Científicas De Investigación

Asthma Management

(S)-Salmeterol is indicated for the maintenance treatment of asthma, particularly in patients with severe persistent asthma not adequately controlled by short-acting beta-agonists and ICS. Studies have shown that its use significantly improves lung function parameters such as forced expiratory volume in one second (FEV1) and reduces the frequency of asthma exacerbations .

Chronic Obstructive Pulmonary Disease (COPD)

In COPD management, this compound is effective as a monotherapy or in combination with ICS. Research indicates that it enhances lung function and reduces symptoms such as dyspnea. A study reported significant improvements in lung function over 12 months when patients were treated with salmeterol/fluticasone combination therapy .

Exercise-Induced Bronchospasm

This compound is also prescribed for the prevention of exercise-induced bronchospasm, providing bronchodilation prior to physical activity. Its long duration of action makes it suitable for this purpose, allowing for sustained relief during exercise.

Salmeterol/Fluticasone Combination

The combination of salmeterol with fluticasone propionate has been widely studied and is commonly prescribed. This fixed-dose combination therapy enhances the anti-inflammatory effects of fluticasone while providing the bronchodilatory benefits of salmeterol. Clinical trials have demonstrated that this combination significantly reduces asthma mortality rates compared to ICS monotherapy .

Adverse Effects

While this compound is generally well-tolerated, concerns regarding safety have been raised, particularly regarding its use as monotherapy in asthma patients. Studies have shown an increased risk of serious adverse events when used without concomitant ICS therapy . However, when combined with ICS, the risk profile improves significantly.

Comparative Efficacy

Head-to-head studies comparing this compound with other LABAs like formoterol suggest that while both are effective, formoterol may exhibit superior anti-inflammatory properties . Nevertheless, this compound remains a cornerstone in asthma and COPD management due to its established efficacy and safety profile.

Case Studies and Clinical Trials

StudyObjectiveFindings
INSTEAD TrialCompare indacaterol vs. salmeterol/fluticasone in COPDIndacaterol showed non-inferiority to salmeterol/fluticasone regarding lung function improvement .
Salmeterol/Fluticasone StudyEvaluate long-term effects in COPDSignificant improvements in lung function and quality of life were observed over 12 months .
Regular Salmeterol vs. PlaceboAssess safety profileNo significant increase in serious adverse events compared to placebo; however, caution advised for monotherapy use .

Propiedades

Número CAS

135271-48-6

Fórmula molecular

C25H37NO4

Peso molecular

415.6 g/mol

Nombre IUPAC

2-(hydroxymethyl)-4-[(1S)-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol

InChI

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m1/s1

Clave InChI

GIIZNNXWQWCKIB-RUZDIDTESA-N

SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O

SMILES isomérico

C1=CC=C(C=C1)CCCCOCCCCCCNC[C@H](C2=CC(=C(C=C2)O)CO)O

SMILES canónico

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-Salmeterol
Reactant of Route 2
(s)-Salmeterol
Reactant of Route 3
(s)-Salmeterol
Reactant of Route 4
(s)-Salmeterol
Reactant of Route 5
(s)-Salmeterol
Reactant of Route 6
(s)-Salmeterol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.